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Compound of Interest

Compound Name: Potassium tetrafluoroaluminate

Cat. No.: B076227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic data and structural determination

of Potassium Tetrafluoroaluminate (KAlF₄), a compound of interest for various scientific

applications. This document provides a comprehensive summary of its polymorphic forms,

detailed experimental protocols for its characterization, and a logical workflow for its

crystallographic analysis.

Crystallographic Data of KAlF₄ Polymorphs
Potassium tetrafluoroaluminate is known to exist in several polymorphic forms, with the most

commonly cited being the tetragonal and monoclinic phases, which are stable at room and high

temperatures, respectively. An orthorhombic phase has also been identified. The

crystallographic data for these polymorphs are summarized below.
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Property
Tetragonal
(Room Temp.
Phase 1)

Tetragonal
(Room Temp.
Phase 2)

Monoclinic
(High Temp.
Phase)

Orthorhombic
Phase

Crystal System Tetragonal Tetragonal Monoclinic Orthorhombic

Space Group
P4/mmm (No.

123)[1][2]

P4/mbm (No.

127)[3][4][5]
P2₁/m[3][6]

Pnma (No. 62)[7]

[8]

Lattice

Parameters

a = 3.61 Å, c =

6.17 Å[1]

a = 5.122 Å, c =

6.288 Å[3]

a = 6.542 Å, b =

7.195 Å, c =

7.177 Å[3]

a = 7.359 Å, b =

8.389 Å, c =

12.089 Å[7]

a = 3.677 Å, c =

6.283 Å[2]

a = 5.02 Å, c =

6.17 Å[4]

a = 5.043 Å, c =

6.164 Å[5]

Cell Angles α = β = γ = 90°[1]
α = β = γ = 90°[3]

[4]

α = γ = 90°, β =

90.000°[3]
α = β = γ = 90°[7]

Cell Volume (Å³) 80.35[1] 164.999[3] 746.341[7]

155.40[4]

Experimental Protocols
The determination of the crystallographic data presented above relies on several key

experimental techniques.

Synthesis of KAlF₄
A common method for the synthesis of KAlF₄ involves the solid-state reaction of potassium

carbonate (K₂CO₃) and aluminum hydroxide (Al(OH)₃). The stoichiometric amounts of the dried

reactants are mixed and heated in a platinum crucible.[6] One specific protocol details heating

the mixture at 723 K for 48 hours to facilitate the reaction and formation of the desired product.

[6] An alternative solution-based synthesis has also been reported, indicating that a reaction in

a solution with a pH of 4, followed by vaporization at 100°C, yields a high-purity product.[9]
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Single Crystal Growth
For detailed structural analysis, single crystals of KAlF₄ have been grown using a modified

horizontal Bridgman method.[5][10][11] This technique involves the controlled solidification of a

molten salt, allowing for the formation of large, high-quality single crystals suitable for diffraction

studies.[5]

Crystallographic Characterization
X-Ray Diffraction (XRD): Powder XRD is a primary technique used to identify the crystalline

phases of KAlF₄ and to determine its lattice parameters.[3][6][10][11] In a typical experiment,

the synthesized KAlF₄ powder is subjected to a monochromatic X-ray beam, and the diffraction

pattern is recorded and analyzed.

Neutron Diffraction: Single-crystal neutron diffraction has been employed for a more precise

determination of the crystal structure, including the positions of the light atoms.[5] This

technique is particularly useful for accurately determining the anisotropic temperature factors of

the atoms within the crystal lattice.[5]

In Situ High-Temperature Studies: To investigate the phase transitions of KAlF₄, in situ high-

temperature X-ray diffraction and Raman spectroscopy are utilized.[6] These methods allow for

the monitoring of structural changes as the material is heated, enabling the characterization of

high-temperature phases.[6]

Logical Workflow for Crystallographic Analysis
The process of determining the crystallographic structure of a material like KAlF₄ follows a well-

defined logical workflow. This can be visualized as a series of steps from material synthesis to

final structure refinement.
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Caption: Workflow for the crystallographic analysis of KAlF₄.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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